2-[1-(bromomethyl)cyclopentyl]acetic acid
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Overview
Description
2-[1-(bromomethyl)cyclopentyl]acetic acid is an organic compound with a unique structure that includes a bromomethyl group attached to a cyclopentyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(bromomethyl)cyclopentyl]acetic acid typically involves the bromination of cyclopentylmethyl acetic acid. This can be achieved through the reaction of cyclopentylmethyl acetic acid with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(bromomethyl)cyclopentyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopentylmethyl acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include hydroxymethyl, aminomethyl, and thiomethyl derivatives of cyclopentyl acetic acid.
Oxidation Reactions: Products include cyclopentyl acetic acid and cyclopentanone derivatives.
Reduction Reactions: The primary product is cyclopentylmethyl acetic acid.
Scientific Research Applications
2-[1-(bromomethyl)cyclopentyl]acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving brominated compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(bromomethyl)cyclopentyl]acetic acid involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethyl acetic acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-[1-(chloromethyl)cyclopentyl]acetic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-[1-(hydroxymethyl)cyclopentyl]acetic acid: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution reactions.
Uniqueness
2-[1-(bromomethyl)cyclopentyl]acetic acid is unique due to its bromomethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the synthesis of novel derivatives with specific properties and applications.
Properties
CAS No. |
2694744-66-4 |
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Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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